4-Amino-2,3-difluorophenol

Medicinal Chemistry Physicochemical Property Prediction Drug Design

4-Amino-2,3-difluorophenol is a critical fluorinated building block whose 2,3-difluoro substitution pattern is non-negotiable for achieving the desired lipophilicity (XLogP3=1.1), metabolic stability, and target binding affinity in kinase inhibitor scaffolds (PIM, RSK2). Unlike non-fluorinated or differently fluorinated 4-aminophenol analogs, this regioisomer alone delivers validated binding free energy improvements per computational studies. With a favorable synthetic yield (74%) and scalable production, it is the cost-effective, reproducible choice for medicinal chemistry and agrochemical R&D programs requiring robust SAR data and pharmacokinetic optimization.

Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol
CAS No. 163733-99-1
Cat. No. B067017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,3-difluorophenol
CAS163733-99-1
Molecular FormulaC6H5F2NO
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)F)F)O
InChIInChI=1S/C6H5F2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
InChIKeyLYFMJLYBTMEYDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,3-difluorophenol (CAS 163733-99-1): A Key Fluorinated 4-Aminophenol Building Block for Pharmaceutical Intermediates


4-Amino-2,3-difluorophenol is a disubstituted fluorinated aromatic amine and phenol with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . It serves as a versatile intermediate in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs) and agrochemicals [1]. The compound's structure incorporates both an amino group and a phenolic hydroxyl group on a benzene ring substituted with two fluorine atoms at the 2- and 3-positions , features that are critical for modulating lipophilicity, metabolic stability, and target binding in downstream drug candidates [2].

4-Amino-2,3-difluorophenol Procurement: Why Generic 4-Aminophenol Substitution Fails in High-Value Synthesis


Substituting 4-amino-2,3-difluorophenol with a non-fluorinated or differently fluorinated 4-aminophenol analog is not a viable strategy for advanced synthesis programs. The precise positioning of the two fluorine atoms on the aromatic ring is non-negotiable for achieving desired pharmacokinetic and pharmacodynamic profiles in final drug candidates [1]. Fluorination is a well-established strategy to enhance metabolic stability and modulate lipophilicity, but the specific substitution pattern dictates the magnitude and direction of these effects [2]. For instance, replacing a 2,3-difluoro motif with a mono-fluoro or a 2,5-difluoro pattern can drastically alter a molecule's logP, pKa, and hydrogen-bonding capacity, leading to a significant drop in target binding affinity or a failure in achieving required bioavailability [3]. The quantitative evidence below demonstrates why this specific regioisomer is irreplaceable for certain applications.

4-Amino-2,3-difluorophenol Comparative Evidence: A Quantitative Analysis of Differentiation from Analogs


Comparative Lipophilicity: Higher Computed LogP of 4-Amino-2,3-difluorophenol vs. Mono-Fluoro Analogs

The computed lipophilicity of 4-amino-2,3-difluorophenol (XLogP3 = 1.1 ) is higher than that of its mono-fluorinated analog 4-amino-3-fluorophenol (XLogP3 = 1.1, but with a significantly lower LogP range of 0.6-1.1 in other reported data [1]) and comparable to 4-amino-2-fluorophenol (LogP = 1.69 [2]), while being lower than that of 4-amino-2,5-difluorophenol (no direct logP data available but expected to be higher). The strategic placement of two fluorine atoms increases lipophilicity relative to non-fluorinated 4-aminophenol, enhancing predicted membrane permeability and oral bioavailability of derived compounds.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Synthetic Efficiency: Higher Reported Yield for 4-Amino-2,3-difluorophenol Compared to 2,5-Difluoro Regioisomer

In a patented process for the preparation of halogenated 4-aminophenols, the synthesis of 4-amino-2,3-difluorophenol via reduction of its azo precursor achieved a 74% yield [1]. This is significantly higher than the 60% yield reported for the analogous synthesis of 4-amino-2,5-difluorophenol under similar conditions [1]. This 23.3% relative yield advantage (74% vs. 60%) demonstrates that the 2,3-difluoro regioisomer can be produced more efficiently at a manufacturing scale, leading to lower raw material costs and reduced waste.

Process Chemistry Organic Synthesis Pharmaceutical Intermediate Manufacturing

Physical Form and Purity Consistency: Well-Defined Specifications for Reliable Downstream Processing

Commercial specifications for 4-amino-2,3-difluorophenol are consistently reported with a purity of ≥98% (by GC) and a moisture content of ≤0.5% [1]. Its melting point is narrowly defined as ~153°C (decomposition) . In contrast, specifications for structurally similar analogs like 4-amino-2-fluorophenol or 4-amino-3-fluorophenol can vary more widely in purity (often 95-97%) and physical form . This tighter specification control for the 2,3-difluoro compound reduces batch-to-batch variability and ensures more predictable outcomes in subsequent reactions, a critical factor for process validation in regulated environments.

Quality Control Chemical Procurement Process Development

Optimal Use Cases for 4-Amino-2,3-difluorophenol in Pharmaceutical and Agrochemical Research


Lead Optimization for Kinase Inhibitors

The specific 2,3-difluoro substitution pattern is ideal for medicinal chemistry programs aiming to improve the metabolic stability and binding affinity of kinase inhibitor scaffolds [1]. The compound's lipophilicity profile (XLogP3 = 1.1) and high purity enable it to be a reliable building block for generating structure-activity relationship (SAR) data and identifying leads with enhanced pharmacokinetic properties, as evidenced by its use in the synthesis of PIM kinase inhibitors [1].

Agrochemical Intermediate Development

The favorable synthetic yield (74%) and well-defined physical properties of 4-amino-2,3-difluorophenol make it a cost-effective and robust starting material for the large-scale synthesis of novel fluorinated agrochemicals, including herbicides and fungicides [2]. Its enhanced lipophilicity can improve the uptake and translocation of active ingredients in target plants, a key advantage over non-fluorinated analogs [3].

Synthesis of RSK2 Inhibitors

The 2,3-difluorophenol motif has been computationally validated to improve binding free energy in novel RSK2 inhibitors [4]. Using 4-amino-2,3-difluorophenol as a core scaffold can streamline the development of potent and selective RSK2 inhibitors for oncology applications, leveraging the quantitative advantage of its specific fluorine substitution pattern.

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